3-(Hydroxyamino)but-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
88075-35-8 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-(hydroxyamino)but-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(6-8)2-4(5)7/h2,6,8H,1H3,(H2,5,7) |
InChI Key |
KHIZDSMOTLXOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxyamino but 2 Enamide and Analogues
Derivatization and Functionalization Strategies
Modifications at the Hydroxyamino Group
N-Alkylation and Acylation Reactions
The nitrogen atom of the hydroxyamino group and the amide nitrogen in 3-(hydroxyamino)but-2-enamide and its analogues present sites for alkylation and acylation, though their reactivity can be challenging to control. The N-alkylation of related amino-heterocycles, such as 2-amino-3-acylthiophenes, has been noted to be difficult under mild conditions, often requiring forcing conditions. acs.org A developed methodology for these challenging substrates utilizes caesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) to facilitate the reaction under milder conditions. acs.org
Amide N-alkylation has become a significant strategy in peptidomimetic design to modulate the conformation and stability of peptides. nih.gov While direct alkylation of the primary hydroxyamino group can be complex, protection strategies are often employed. Acylation of the hydroxyamino group, on the other hand, is a more common transformation, often preceding rearrangement reactions.
Inspired by non-ribosomal peptide natural products that feature N-oxidations, the introduction of substituents on the backbone amide nitrogen, including N-amination and N-hydroxylation, has been explored to impose distinct conformational preferences. nih.gov These modifications, which create hydrazide or hydroxamate bonds within a peptide-like backbone, can significantly influence the molecule's folding and stability. nih.gov
Table 1: Conditions for N-Alkylation of Amino-Thiophene Analogues This table is based on methodologies developed for analogous compounds, suggesting potential pathways for this compound.
| Reagents | Base | Solvent | Conditions | Outcome | Reference |
| Alkyl Halide | Caesium Carbonate | DMF | Mild | N-Alkylation | acs.org |
| Alkyl Halide | Tetrabutylammonium Iodide (catalyst) | DMF | Mild | N-Alkylation | acs.org |
Exploration of Coordination Chemistry with Metal Centers
The this compound structure contains classic bidentate chelating sites characteristic of hydroxamic acids, making it a prime candidate for forming stable complexes with a variety of metal ions. researchgate.netallresearchjournal.com Hydroxamic acids typically coordinate to metal ions through the oxygen atoms of the carbonyl group and the deprotonated hydroxylamino group, forming a stable five-membered ring. allresearchjournal.comscientificeminencegroup.com This (O, O) coordination is the predominant mode of binding. daneshyari.com
This chelating ability is significant in biological systems and analytical chemistry. allresearchjournal.comscientificeminencegroup.com The interaction is strong with hard acid cations like Fe(III), but also effective with other transition metals such as Cu(II), Ni(II), Zn(II), and Cd(II). researchgate.netdaneshyari.com The formation of these metal complexes is often visually apparent; for instance, the reaction with Fe(III) produces a distinct purple color, which is a well-known test for hydroxamic acids. allresearchjournal.com
The coordination chemistry is influenced by the tautomeric nature of the hydroxamic acid group, which can exist in keto and enol (or iminol) forms. researchgate.netscientificeminencegroup.com While the keto form is generally dominant in acidic conditions, the enol form can become more stable in alkaline media or upon coordination. researchgate.netscientificeminencegroup.com Spectroscopic studies on metal complexes of analogous hydroxamic acids have confirmed that the ligand can be found in either its keto or enol form within the complex, depending on the metal ion and reaction conditions. daneshyari.com The coordination number of the metal center is typically satisfied by the bidentate ligand and other coordinating species like water or hydroxyl groups. daneshyari.comrsc.org
Table 2: Metal Ion Coordination with Hydroxamic Acid Analogues
| Metal Ion | Typical Coordination Mode | Resulting Complex | Significance | Reference(s) |
| Fe(III) | Bidentate (O,O) | Stable 5-membered chelate ring | Analytical detection (purple color), biological iron transport | allresearchjournal.comscientificeminencegroup.com |
| Cu(II) | Bidentate (O,O) | Stable chelate | Potential biological and catalytic applications | researchgate.netdaneshyari.com |
| Ni(II) | Bidentate (O,O) | Stable chelate | Structural and catalytic studies | researchgate.netdaneshyari.com |
| Zn(II) | Bidentate (O,O) | Stable chelate | Enzyme inhibition studies | researchgate.netdaneshyari.com |
| Al(III) | Bidentate (O,O) | Stable chelate | Potential roles in metal transport and sequestration |
Transformations of the Enamide Moiety
The enamide portion of the molecule is a hub of reactivity, susceptible to a range of addition, cycloaddition, and rearrangement reactions.
Stereoselective Addition Reactions
The carbon-carbon double bond in the enamide system is electron-rich due to the nitrogen atom, yet it can act as a Michael acceptor in conjugate addition reactions. masterorganicchemistry.com The stereoselectivity of these additions is a key aspect of their synthetic utility. libretexts.org Enamides bearing a hydrogen atom on the nitrogen are known to act as effective nucleophiles in the presence of a Lewis acid catalyst, reacting with electrophiles like glyoxylates and N-acylimino esters. acs.orgnih.gov
The geometry of the enamide double bond can dictate the stereochemical outcome of the reaction. For instance, (E)-enecarbamates have been shown to yield anti-addition products, while (Z)-enecarbamates give syn-products with high diastereoselectivity. acs.orgnih.gov Chiral auxiliaries attached to the amide nitrogen have also been successfully employed to induce high stereoselectivity in conjugate addition reactions. nih.gov Furthermore, enantioselective functionalization at the β-carbon can be achieved using chiral Brønsted acids, which catalyze the addition of nucleophiles like indoles in a highly regio- and enantioselective manner. researchgate.net
Cycloaddition Reactions Leading to Heterocyclic Systems
The enamide moiety is an excellent participant in cycloaddition reactions, providing pathways to complex heterocyclic structures. nih.gov It can function as a dipolarophile in [3+2] cycloadditions or as a dienophile component in [4+2] cycloadditions. rsc.orgmdpi.com
A particularly important transformation is the 1,3-dipolar cycloaddition with nitrones. chesci.comresearchgate.net The hydroxyamino group of this compound can be oxidized to a nitrone, a versatile 1,3-dipole. chesci.com This intramolecularly generated nitrone can then react with the enamide double bond of another molecule, or an external dipolarophile, to construct five-membered isoxazolidine (B1194047) rings. rsc.orgresearchgate.net These reactions are known for their high degree of regio- and stereoselectivity, often proceeding via a concerted mechanism. researchgate.netrsc.org The use of Lewis acid catalysts can enhance the reactivity and control the enantioselectivity of these cycloadditions. rsc.org
In formal [4+2] cycloadditions, such as the Povarov reaction, enamides can react with imines generated in situ to form quinoline-based structures. mdpi.com Enamides have also been shown to undergo [2+2] cycloaddition with arynes, demonstrating their versatility in forming four-membered rings. acs.org
Rearrangement Reactions and Spiro Compound Formation
Enamides can undergo unique rearrangement reactions, often induced photochemically. A notable example is the photo-Fries-type rearrangement, where irradiation of cyclic enamides with UV light induces a researchgate.netrsc.org-acyl shift, transforming the enamide into a five-membered enaminone. rsc.orgrsc.org This photochemical transformation is efficient for a broad range of substrates under mild conditions. rsc.org
Another significant rearrangement applicable to derivatives of this compound is the Neber rearrangement. wikipedia.orgsynarchive.com This reaction involves the conversion of a ketoxime O-sulfonate (which can be prepared from the parent compound) into an α-amino ketone. wikipedia.orgnumberanalytics.com The mechanism proceeds through the formation of an intermediate azirine, which is then hydrolyzed. wikipedia.orgyoutube.com This rearrangement is a powerful tool for synthesizing α-amino ketones, which are valuable precursors for various heterocycles. slideshare.net
The formation of spiro compounds can be achieved through cycloaddition strategies. For example, domino reactions involving the [3+2] cycloaddition of ynamides have been used to create polycyclic spiropseudoindoxyls. nih.gov Similarly, 1,3-dipolar cycloadditions can be designed to produce spiroheterocycles, where the stereochemistry is controlled by the geometry of the reacting intermediates. frontiersin.org
Functionalization of the Amide Nitrogen and Carbonyl Groups
The amide functional group, while generally stable, can be activated for various transformations. acs.org Electrophilic activation of the amide carbonyl with reagents like triflic anhydride (B1165640) in the presence of a base can generate highly reactive iminium triflate intermediates. acs.org This activation enables functionalization at the carbonyl carbon or the adjacent α-position.
Reductive functionalization offers another avenue for modifying the amide group. researchgate.net For instance, catalytic reduction using iridium catalysts can transform amides into other functional groups. synarchive.com A novel approach termed "deprotective functionalization" allows for the direct conversion of activated sulfonamides into other carboxamides by reacting them with carboxylic acids, streamlining synthetic sequences by combining deprotection and functionalization into a single step. nih.gov
The amide nitrogen can also direct C-H functionalization reactions. For example, N-methoxy amides have been used as simple and versatile directing groups in reactions catalyzed by palladium, rhodium, and ruthenium, enabling selective C-H activation at specific sites. nih.gov
The carbonyl group itself can be transformed by first converting the amide into an enamine. The reaction of a ketone or aldehyde with a secondary amine forms an enamine, which is a powerful nucleophile. youtube.commasterorganicchemistry.com This enamine can then participate in reactions like the Stork enamine alkylation or Michael addition, effectively functionalizing the α-carbon of the original carbonyl group. libretexts.org
Reaction Pathways and Mechanistic Investigations
The reactivity of this compound is governed by the interplay of its constituent functional groups: the amide, the hydroxyimino moiety, and the enamide system. These groups can act as either electrophilic or nucleophilic centers, leading to a diverse range of chemical transformations.
Electrophilic Reactivity of Amide and Hydroxyimino Moieties
The amide functionality in this compound, while generally less reactive than other carboxylic acid derivatives, can undergo electrophilic attack upon activation. libretexts.orglibretexts.org Protonation or coordination with a Lewis acid increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. libretexts.orgrsc.org This activation is a crucial step in reactions such as hydrolysis, which would lead to the corresponding carboxylic acid and hydroxylamine (B1172632). libretexts.org
The hydroxyimino group (–N(OH)–) also presents an electrophilic center. The nitrogen atom, bonded to an electronegative oxygen, can be attacked by nucleophiles. This reactivity is particularly relevant in the context of cyclization reactions. For instance, intramolecular nucleophilic attack from the amide nitrogen onto the hydroxyimino group could potentially lead to the formation of five-membered heterocyclic rings like isoxazolones. The synthesis of isoxazol-5-one derivatives from β-keto esters and hydroxylamine hydrochloride demonstrates the propensity of the hydroxylamine moiety to participate in cyclization processes. semnan.ac.irmdpi.com In these reactions, an intermediate with a structure analogous to this compound likely forms, which then undergoes intramolecular cyclization.
Furthermore, the hydroxyimino group can be a target for electrophilic aminating reagents. While direct data on this compound is scarce, studies on related hydroxylamine derivatives show that they can be used in copper-catalyzed electrophilic amination reactions. wiley-vch.de
Nucleophilic Transformations Involving the Enamide System
The enamide system in this compound is electron-rich and thus nucleophilic. The lone pair of electrons on the nitrogen atom enhances the nucleophilicity of the β-carbon of the C=C double bond, a characteristic feature of enamines. beilstein-journals.orgnih.gov This makes the β-carbon susceptible to attack by various electrophiles.
A primary example of this reactivity is the conjugate or 1,4-addition. libretexts.orglibretexts.org In this process, a nucleophile adds to the β-carbon, and a proton subsequently adds to the α-carbon. libretexts.org This type of reaction is common for α,β-unsaturated carbonyl compounds and is facilitated by the ability of the carbonyl group to stabilize the intermediate negative charge. rsc.org Various nucleophiles, including amines, thiols, and alcohols, can participate in such additions. libretexts.org The increased reactivity of β-hydroxy amines in aza-Michael additions further suggests that the hydroxyl group in this compound could influence its nucleophilic character. rsc.org
Enamides can also undergo cyclization reactions where the enamide acts as the initial nucleophile. beilstein-journals.orgnih.gov Protonation or alkylation of the enamide can generate an iminium ion intermediate, which then acts as an electrophile, allowing for subsequent intramolecular nucleophilic attack to form cyclic structures. beilstein-journals.orgnih.gov
The table below summarizes the outcomes of nucleophilic additions to analogous α,β-unsaturated systems.
| Nucleophile | Substrate Type | Catalyst/Conditions | Product Type | Reference |
| Primary/Secondary Amines | α,β-Unsaturated Esters, Nitriles, Amides, Ketones | Solid Lithium Perchlorate, Solvent-free | Saturated Amines | organic-chemistry.org |
| Amines, Imidazoles | α,β-Unsaturated Compounds | Cellulose-supported Copper(0) | β-Amino Compounds, N-Substituted Imidazoles | organic-chemistry.org |
| Aromatic Amines, Aza-heterocycles | α,β-Unsaturated Olefins | Cu Complex with Phosphine or Imidazolium Salt, KOtBu | β-Amino Sulfones, Nitriles, Carbonyls | organic-chemistry.org |
| Carbamate | Enone | Palladium Catalyst | β-Amido Ketones | organic-chemistry.org |
Catalytic Approaches for Selective Transformations
Catalysis plays a pivotal role in controlling the selectivity of transformations involving this compound and its analogues. Both metal-based and organocatalysts can be employed to achieve specific reaction outcomes.
Catalytic Hydrogenation:
Catalytic hydrogenation is a powerful tool for the reduction of the enamide and carbonyl functionalities. The diastereoselective hydrogenation of enantioenriched β-hydroxy enamines over a Palladium on carbon (Pd/C) catalyst has been shown to produce syn-1,3-amino alcohols with high yields and diastereoselectivities. nih.gov Similarly, Rh-MoOx/SiO2 has been demonstrated as an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols with complete retention of configuration. rsc.org These findings suggest that the C=C double bond and the amide carbonyl of this compound could be selectively reduced under appropriate catalytic conditions to yield saturated hydroxyamino amides or amino alcohols.
The table below presents data on the catalytic hydrogenation of related compounds.
| Substrate | Catalyst | Solvent | Product | Key Finding | Reference |
| Enantioenriched β-Hydroxy Enamines | Pd/C | Ethyl Acetate or Methanol | syn-1,2-Disubstituted-1,3-amino alcohols | High yields and diastereoselectivities | nih.gov |
| Amino Acids | Rh-MoOx/SiO2 | Water | Amino Alcohols | High yields with complete retention of configuration | rsc.org |
| Amino Acids | Ruthenium on Carbon | Phosphoric Acid | Amino Alcohols | High selectivity and maintenance of optical purity | umaine.edu |
Other Catalytic Transformations:
Beyond hydrogenation, other catalytic systems can be envisioned for the transformation of this compound. For instance, copper-catalyzed aza-Michael additions are effective for the conjugate addition of N-nucleophiles to α,β-unsaturated compounds. organic-chemistry.org Bifunctional organocatalysts have been used for the kinetic resolution of related isoxazolidin-5-ones, which share structural similarities with cyclized derivatives of this compound. wustl.edu Furthermore, the direct amination of β-hydroxyl acid esters via a borrowing hydrogen methodology using a cooperative ruthenium catalyst and a Brønsted acid additive highlights the potential for catalytic C-N bond formation. researchgate.net
Structure Activity Relationship Sar and Structural Biology Aspects
Structure-Activity Relationship (SAR) of 3-(Hydroxyamino)but-2-enamide Analogues
The biological activity of organic molecules is intrinsically linked to their chemical structure. For analogues of this compound, variations in substituents, the disposition of key functional groups, and stereochemistry would be expected to profoundly influence their interactions with biological targets.
The introduction of different substituents onto the butenamide scaffold of this compound would likely modulate its biological activity and selectivity through steric, electronic, and hydrophobic effects.
Quantitative structure-activity relationship (QSAR) studies on various hydroxamic acids have demonstrated that the hydrophobicity of the molecule is a primary determinant of their inhibitory potency against enzymes like 5-lipoxygenase. nih.gov A significant correlation has been observed between the octanol-water partition coefficient of the substituent attached to the carbonyl group of the hydroxamate and its in vitro inhibitory activity. nih.gov This suggests that for analogues of this compound, increasing the lipophilicity of substituents on the butene chain could enhance biological activity, up to a certain point. However, the hydrophobicity of regions in the immediate vicinity of the hydroxamic acid functional group may not contribute to increased inhibition. nih.gov
Furthermore, the presence of an alkyl group on the hydroxamate nitrogen and the introduction of electron-withdrawing substituents have been shown to enhance the inhibitory activity of hydroxamic acids. nih.gov The conjugation of the hydroxamate to an aromatic system also appears to be beneficial for activity. nih.gov In the context of histone deacetylase (HDAC) inhibitors, the nature of the linker region between the hydroxamic acid and a surface recognition group is crucial for optimizing inhibitory activity. acs.org
The following table illustrates the impact of substituent variations on the activity of some hydroxamic acid analogues.
| Compound/Analogue Type | Substituent Variation | Effect on Biological Activity | Target/Context |
| Oxazolidinone hydroxamic acid derivatives | Increasing alkyl chain length on the hydroxamic acid moiety | Enhanced activity | 5-lipoxygenase inhibition nih.gov |
| Oxazolidinone hydroxamic acid derivatives | Morpholinyl-containing vs. N-acetyl-piperizinyl derivatives | Morpholinyl derivatives were more active | 5-lipoxygenase inhibition nih.gov |
| 3-Hydroxypyridin-2-thione (3HPT) derived HDAC inhibitors | Progressive increase in methylene (B1212753) linker length (up to 5 units) | Corresponding increase in HDAC6 inhibition | HDAC6 inhibition acs.org |
| Hydroxamic acid-based HDAC inhibitors | Substitution of H on NH- and adjacent -CH2 with H-bond donor | Increased activity | HDAC inhibition turkjps.org |
The hydroxyamino group, which forms the core of the hydroxamic acid functionality, is a critical pharmacophore in a vast array of biologically active molecules. Its primary role lies in its ability to chelate metal ions, which is fundamental to the mechanism of action of many enzyme inhibitors. nih.govacs.orgresearchgate.net
Hydroxamic acids are particularly effective inhibitors of metalloenzymes, where the hydroxamate moiety coordinates with the metal ion in the enzyme's active site. nih.govunl.pt This interaction is often crucial for the inhibitory activity of these compounds against enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease. nih.govjournalagent.com For instance, in HDAC inhibitors, the hydroxamic acid group typically chelates the zinc ion in the catalytic site. turkjps.org
The hydroxamic acid moiety is considered a key pharmacophore in hydroxyurea, a known inhibitor of ribonucleotide reductase. journalagent.com The deprotonated form, the hydroxamate, presents an anionic, conjugated O,O chelating ligand to metal ions. wikipedia.org This chelation ability is also exploited by siderophores, which are iron-binding compounds produced by bacteria. wikipedia.org
The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For α,β-unsaturated amides like this compound, the planarity of the conjugated system and the rotational barriers around single bonds are important conformational considerations.
Amides generally prefer to adopt a planar conformation, which is stabilized by resonance between the nitrogen lone pair and the carbonyl π-system. imperial.ac.uk They can exist as s-cis and s-trans conformers, with the s-cis conformation often being preferred. imperial.ac.uk The specific conformation adopted can influence the relative orientation of substituents and, consequently, the molecule's interaction with a target.
In the case of hydroxamic acids, they can exist in E and Z conformations. This conformational behavior has been observed in solution using NMR spectroscopy. nih.gov The ability to adopt a specific conformation can be crucial for biological activity.
Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The introduction of chiral centers into analogues of this compound would likely lead to stereoisomers with different biological activities.
The binding of hydrophobic hydroxamic acids has been shown to enhance the stereoselectivity of enzymatic reactions, such as the sulfoxidation catalyzed by horseradish peroxidase. acs.orgnih.gov This suggests that the hydroxamic acid moiety can influence the chiral recognition of substrates. The development of stereoselective syntheses for hydroxamic acids is an active area of research, highlighting the importance of stereochemistry for their biological applications. ingentaconnect.comresearchgate.net
In the context of α,β-unsaturated amides, catalytic enantioselective conjugate additions have been developed, underscoring the importance of stereocontrol in reactions involving this scaffold. chemrxiv.org
Molecular Recognition and Binding Mechanisms
Understanding how a ligand recognizes and binds to its target at a molecular level is fundamental to drug design. For this compound analogues, hydrogen bonding is expected to be a key feature of their binding mechanisms.
Hydrogen bonds are directional interactions that play a crucial role in the specificity and stability of ligand-target complexes. nih.gov The hydroxyamino group of this compound contains both hydrogen bond donors (-OH and -NH) and acceptors (C=O and -OH), making it capable of forming multiple hydrogen bonds with a protein target.
In metalloenzyme inhibition by hydroxamates, the interaction with the catalytic metal ion is often supplemented by a network of hydrogen bonds with active site residues. For example, in the binding of a hydroxamate to a catalytic zinc ion, the oxygen of the hydroxamate can form a strong hydrogen bond with a catalytic glutamate (B1630785) residue, while the NH of the hydroxamate can establish another hydrogen bond with the carbonyl oxygen of an alanine (B10760859) residue. researchgate.net These hydrogen bonding interactions are critical for the proper orientation and stabilization of the inhibitor within the active site. The combination of metal coordination and hydrogen bonding is a key principle in modern inorganic and medicinal chemistry. rsc.org
The conformational flexibility of a ligand can influence the hydrogen-bonding interactions it forms with its target. nih.gov Changes in protein structure can be translated to the active site through alterations in hydrogen bond networks. nih.gov
Specificity of Chelation with Metalloprotein Active Sites
The inhibitory activity of hydroxamic acid derivatives against metalloenzymes is primarily attributed to the ability of the hydroxamic acid functional group (-CONHOH) to act as a potent metal-binding group (MBG). nih.gov This group can effectively chelate the catalytic metal ion, most commonly zinc (Zn²⁺), present in the active site of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govnih.gov
The chelation is typically bidentate, involving the coordination of both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group to the zinc ion. nih.gov This strong interaction is a critical determinant of the inhibitor's potency. However, the specificity of an inhibitor for a particular metalloenzyme is not solely dependent on the MBG. The rest of the molecule's scaffold plays a crucial role in establishing interactions with the enzyme's active site pockets (subsites), thereby dictating selectivity. nih.gov
For instance, a study on various metalloenzyme inhibitors, including hydroxamates, demonstrated that while the hydroxamic acid provides the primary anchoring point to the zinc ion, the inhibitor's backbone determines its selectivity profile against different enzymes. nih.gov The compound CGS 27023A, a potent broad-spectrum MMP inhibitor, owes its selectivity to the composition of its backbone group, which forms favorable interactions with the specific subsites of MMPs. nih.gov This highlights that achieving selectivity requires a molecular scaffold that complements the topology of the target enzyme's active site.
Table 1: Inhibition Profile of Select Hydroxamate-Based Inhibitors Against Various Metalloenzymes This table is illustrative and based on general findings for hydroxamate inhibitors. Specific values are representative.
| Inhibitor | Target Enzyme | Metal-Binding Group | Key Selectivity Determinants |
| Vorinostat (SAHA) | Histone Deacetylases (HDACs) | Hydroxamic Acid | Linear aliphatic chain fits into the tubular HDAC active site channel. |
| CGS 27023A | Matrix Metalloproteinases (MMPs) | Hydroxamic Acid | Backbone scaffold designed to interact with S1' specificity pocket of MMPs. nih.gov |
| Generic Hydroxamate | Peptide Deformylase (PDF) | Hydroxamic Acid | Structural motifs that mimic the peptide substrate of the enzyme. nih.gov |
Investigation of Allosteric Modulation by Compound Analogues
Allosteric modulation involves the binding of a ligand to a site on a protein that is topographically distinct from the primary (orthosteric) active site. jprdi.vn This binding event induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (SAMs). jprdi.vn
While the hydroxamic acid group is classically associated with direct inhibition at the catalytic site of metalloenzymes, the concept of allosteric modulation by small molecules is a growing area of drug discovery. nih.gov For example, studies on adenosine (B11128) receptors have identified small molecules that can act as allosteric modulators, although these are not hydroxamic acid derivatives. jprdi.vnnih.gov
There is limited specific research on hydroxamic acid analogues acting as allosteric modulators. However, it is theoretically plausible that a molecule containing a hydroxamate moiety could be designed to bind to an allosteric pocket, particularly if that pocket also contained a metal ion or had structural features amenable to such an interaction. The discovery of small-molecule PAMs for the β2-adrenoceptor, for instance, was achieved through screening large compound libraries against the purified receptor, a strategy that could potentially identify allosteric modulators for any target, including metalloenzymes. nih.gov The development of such a modulator would require a scaffold that does not fit the orthosteric active site but has high affinity for a secondary, allosteric site.
Application of Computational SAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build models that correlate the chemical structure of compounds with their biological activity. nih.govtandfonline.com These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for activity.
Several QSAR studies have been successfully performed on hydroxamic acid derivatives to elucidate the structural requirements for their inhibitory activity against various enzymes.
Urease Inhibitors : A 3D-QSAR study on 35 hydroxamic acid derivatives as urease inhibitors was conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com The CoMFA model indicated that steric properties were more influential than electrostatic properties for inhibitory activity. The CoMSIA model further refined this, showing that steric, electrostatic, and hydrophobic properties all played a major role in urease inhibition. tandfonline.com
HDAC Inhibitors : A 2D-QSAR analysis was performed on a series of 55 hydroxamic acid derivatives with a benzimidazole (B57391) scaffold as HDAC6 inhibitors. jprdi.vn The resulting model, built using multiple linear regression, successfully predicted the inhibitory activity and highlighted key molecular descriptors associated with potency. Similarly, a study on quinazoline-containing hydroxamic acids as HDAC6 inhibitors used a consensus QSAR model for the virtual screening of new compounds. tandfonline.com
Peptide Deformylase (PDF) Inhibitors : QSAR studies on β-sulfonyl and β-sulfinyl hydroxamic acid derivatives revealed that their PDF inhibitory activity increased with higher molar refractivity and hydrophobicity. nih.gov
These studies demonstrate the power of QSAR in guiding the design of more potent and selective hydroxamic acid-based inhibitors.
Table 2: Representative QSAR Model Parameters for Hydroxamic Acid Derivatives This table presents typical statistical parameters from QSAR studies to illustrate model quality.
| Study Subject | QSAR Method | R² (Correlation Coefficient) | q² (Cross-validated R²) | Key Descriptors | Reference |
| Urease Inhibitors | CoMSIA | 0.976 | 0.665 | Steric, Electrostatic, Hydrophobic | tandfonline.com |
| HDAC6 Inhibitors | 2D-QSAR (MLR) | 0.905 | Not Reported | Molecular Descriptors (e.g., topological, electronic) | jprdi.vn |
| HDAC Inhibitors | 3D-QSAR | 0.9877 | 0.7142 | AADRR Hypothesis (Acceptor, Acceptor, Donor, Ring, Ring) | nih.gov |
Pharmacophore Mapping Studies for Target Ligand Design
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. youtube.comyoutube.comyoutube.com This model can then be used as a 3D query to screen large compound databases to find novel, structurally diverse molecules with the potential for biological activity.
Pharmacophore models have been instrumental in the discovery of metalloproteinase inhibitors:
MMP-9 Inhibitors : A pharmacophore model for MMP-9 inhibitors was developed based on multiple receptor-ligand crystal structures. nih.gov The model consisted of six features: two hydrogen bond acceptors, one donor, one aromatic ring, and two hydrophobic regions. Crucially, the hydrophobic features were identified as important for selectivity by fitting into the S1' pocket of the enzyme. nih.gov
General MMP Inhibitors : A review of pharmacophore mapping for MMP inhibitors highlighted several key structural requirements for high affinity and selectivity. These include a zinc-binding group (like a hydroxamic acid), carbonyl groups for hydrogen bonding, and a hydrophobic moiety to occupy specific pockets. nih.gov
HDAC Inhibitors : An integrated study using pharmacophore modeling and 3D-QSAR on hydroxamic acid-based HDAC inhibitors identified a five-featured pharmacophore (AADRR: two acceptors, one donor, two rings) that correlated well with cytotoxic activity. nih.gov
These examples show that pharmacophore models serve as effective filters in virtual screening campaigns and provide valuable insights for designing new ligands with improved target affinity and selectivity.
Ligand-Based and Structure-Based Design Principles
Drug design strategies are broadly categorized as either ligand-based or structure-based.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to bind to the target. Methods like QSAR and pharmacophore modeling are central to LBDD. nih.gov A pharmacophore model is built from the alignment of active ligands, and this model represents the key features required for activity.
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of inhibitors based on the architecture of the active site. Molecular docking, a key SBDD technique, predicts the binding mode and affinity of a ligand within the target's active site. jprdi.vn
In modern drug discovery, these two approaches are often integrated. For instance, a pharmacophore model might be generated from known ligands (LBDD) and then validated by docking the ligands into the known protein structure (SBDD) to ensure the pharmacophore features correspond to key interactions in the active site. nih.govnih.gov This combined approach was used to study hydroxamic acid-based HDAC inhibitors, where docking studies confirmed that the inhibitors interacted with key residues (ASP335 & TYR383) in the active site, validating the ligand-based pharmacophore model. nih.gov
Biological Target Identification and Biochemical Pathway Elucidation
Enzyme Inhibition Profiles of 3-(Hydroxyamino)but-2-enamide Derivatives
The unique chemical structure of this compound derivatives enables them to interact with the active sites of various enzymes, often through coordination with a metal ion. This section details the inhibitory activities of these compounds against several important classes of enzymes.
Histone Deacetylase (HDAC) Inhibition Research
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com Dysregulation of HDAC activity is linked to the development of cancer and other diseases, making them a significant target for therapeutic intervention. mdpi.comnih.gov Derivatives of this compound, particularly those incorporating a hydroxamic acid moiety, have been extensively investigated as HDAC inhibitors. mdpi.comnih.govnih.govnih.govresearchgate.net
The hydroxamic acid group is a key pharmacophore that acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. nih.govresearchgate.net This interaction is a common feature among many potent HDAC inhibitors. nih.gov Research has focused on synthesizing and evaluating various derivatives to enhance potency and selectivity for different HDAC isoforms.
For instance, studies on suberoylanilide hydroxamic acid (SAHA) analogs, where the phenyl cap group is replaced with different heteroaryl amides and the linker chain length is varied, have demonstrated significant HDAC inhibitory activity. mdpi.com Some of these analogs have shown better or comparable activity to SAHA. mdpi.com Similarly, the introduction of a pyrazole (B372694) scaffold as a capping group has yielded compounds with HDAC inhibitory activity in the low micromolar range. nih.gov
Furthermore, to address the potential side effects associated with hydroxamic acid-based inhibitors, novel zinc-binding groups have been explored. nih.govresearchgate.net One such example is the 3-hydroxy-isoxazole moiety, which has been incorporated into derivatives that show good potency against HDAC6. nih.govresearchgate.net
Table 1: Examples of this compound Derivatives and Analogs as HDAC Inhibitors
| Compound/Analog Class | Key Structural Features | Target(s) | Reported Activity |
|---|---|---|---|
| Suberoylanilide hydroxamic acid (SAHA) analogs | Heteroaryl amide cap, variable linker length | HDACs | Good to excellent inhibitory activity mdpi.com |
| Pyrazole-based hydroxamates | Pyrazole capping group, cinnamoyl linker | HDACs | IC50 values in the low micromolar range nih.gov |
| 3-Hydroxy-isoxazole derivatives | 3-Hydroxy-isoxazole as a novel ZBG | HDAC6 | IC50 of 700 nM for the best candidate nih.govresearchgate.net |
| Straight chain hydroxamates | Analogs of SAHA and trichostatin A | HDACs | Differential growth inhibition in tumor cell lines nih.gov |
Aminopeptidase N (APN/CD13) Inhibition Studies
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed in various pathological conditions, including cancer. nih.govresearchgate.net It plays a role in tumor invasion, angiogenesis, and cell proliferation, making it an attractive target for anticancer drug development. nih.gov Several inhibitors of APN containing the this compound scaffold or related structures have been investigated.
These inhibitors typically function by chelating the zinc ion in the active site of APN. nih.gov Natural and synthetic compounds have been identified as potent APN inhibitors. nih.gov For example, Tosedostat (CHR-2797), a synthetic dipeptide with a hydroxamate group, is a prodrug that decomposes into an active inhibitor of several M1 class aminopeptidases, including APN. nih.gov Psammaplin A, a natural product from marine sponges, contains two oxime groups that exhibit strong binding to the zinc ion in the active site of APN. nih.gov
Research has also focused on developing peptide-based inhibitors. A novel peptide ligand, VGCARRYCS (G4), was identified as a competitive inhibitor of CD13 with a high affinity and selectivity. nih.gov
Table 2: Examples of APN/CD13 Inhibitors with Related Moieties
| Inhibitor | Type | Key Structural Feature(s) | Mechanism of Action |
|---|---|---|---|
| Tosedostat (CHR-2797) | Synthetic dipeptide prodrug | Hydroxamate group | Inhibits M1 class aminopeptidases, including APN nih.gov |
| Psammaplin A | Natural product | Two oxime groups | Strong binding to the Zn2+ ion in the active site nih.gov |
| VGCARRYCS (G4) | Peptide ligand | --- | Competitive inhibitor of CD13 nih.gov |
| Bestatin | Natural product | α-hydroxy-β-amino acid | Metallo-aminopeptidase inhibitor researchgate.net |
| Actinonin | Natural product | Hydroxamic acid | Inhibits zinc-dependent metallopeptidases nih.gov |
Acetylcholinesterase (AChE) Inhibition Research
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have explored derivatives of this compound and related hydroxyl amides for their AChE inhibitory potential.
A study on hydroxyl amides synthesized from natural product derivatives found that most of the synthesized compounds were highly active in an AChE inhibition assay. nih.gov One compound, in particular, was more potent than the control drug galantamine. nih.gov The presence of a gallic acid skeleton and a (CH2)2OH group were identified as potential structural requirements for AChE inhibition. nih.gov
Docking studies have been employed to understand the binding modes of these inhibitors within the AChE active site. nih.gov For instance, certain ellagic acid derivatives have been shown to form hydrogen bonds with key residues like Tyr124 in AChE. nih.gov
Table 3: Acetylcholinesterase (AChE) Inhibition by Hydroxyl Amide Derivatives
| Compound Class | Key Structural Features | Inhibition (%) |
|---|---|---|
| Gallic acid derivative (Compound 7) | Gallic acid skeleton, (CH2)2OH group | 93.2 ± 4.47% nih.gov |
| Galantamine (Control) | --- | 90.3 ± 0.45% nih.gov |
Phosphodiesterase (PDE) Regulation Investigations
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov The cross-regulation between different PDE isoforms can control various cellular processes. While direct inhibition of PDEs by this compound itself is not extensively documented, the broader chemical space of related heterocyclic compounds has been explored in the context of PDE regulation.
Research has shown that the inhibition of one PDE can lead to the allosteric activation of another, creating a complex regulatory network. nih.gov For example, inhibiting PDE1 can lead to a decrease in surface AMPA receptor levels due to the allosteric activation of PDE2. nih.gov This highlights the intricate interplay between different PDE isoforms in cellular signaling.
Matrix Metalloprotease (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govmdpi.com Their dysregulation is implicated in various diseases, including cancer and arthritis. nih.govnih.gov The hydroxamic acid group, a common feature in many this compound derivatives, is a well-established zinc-binding group for MMP inhibitors. nih.govnih.gov
The development of MMP inhibitors has been a significant area of research, with a focus on improving selectivity to avoid off-target effects. nih.govmdpi.com N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit various MMPs. nih.gov One iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed significant inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1–1.5 μM. nih.gov
The structural basis for MMP inhibition involves the hydroxamic acid moiety coordinating with the catalytic zinc ion in the enzyme's active site. nih.gov
Table 4: MMP Inhibition by an N-hydroxybutanamide Derivative (Compound 4)
| MMP Isoform | IC50 (μM) |
|---|---|
| MMP-2 | ~1.0 - 1.5 nih.gov |
| MMP-9 | ~1.0 - 1.5 nih.gov |
| MMP-14 | ~1.0 - 1.5 nih.gov |
| MMP-3 | ~10 nih.gov |
Other Metal-Containing Enzyme Interactions
The ability of the this compound scaffold and its derivatives to chelate metal ions extends their potential inhibitory activity to other metalloenzymes. The core hydroxamic acid or related functionalities can interact with the metal cofactors essential for the catalytic activity of these enzymes.
For instance, substituted 3-amino-2-hydroxyamides and related compounds have been identified as inhibitors of human methionine aminopeptidase-2 (MetAP2), a metalloenzyme. nih.gov These compounds have shown good selectivity against the related enzyme MetAP1. nih.gov
The broad applicability of this chemical scaffold as a metal-binding pharmacophore suggests that derivatives of this compound could be developed as inhibitors for a wide range of metalloenzymes involved in various disease processes.
Impact on Biochemical Pathways
Modulation of Enzyme-Regulated Metabolic Processes
Enzymes are fundamental to the regulation of metabolic pathways. At present, specific studies detailing the direct modulatory effects of this compound on particular enzyme-regulated metabolic processes are not widely available in the public domain. The structural features of the molecule, particularly the hydroxyamino and enamide moieties, suggest potential interactions with metalloenzymes, but this remains to be experimentally verified.
Interference with Signal Transduction Pathways
Signal transduction pathways are crucial for cell communication and response to external stimuli. There is currently a lack of specific published research investigating the interference of this compound with key signal transduction cascades.
Epigenetic Regulation Through HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. While structurally related compounds containing hydroxamic acid are well-known HDAC inhibitors, specific data confirming that this compound acts as an HDAC inhibitor and its potential impact on epigenetic regulation are not yet available in published literature.
Ligand-Target Interaction Studies
Identifying the direct molecular partners of this compound is essential for a precise understanding of its biological function.
Identification of Direct Molecular Targets through Affinity-Based Methods
Affinity-based methods are powerful techniques for isolating and identifying the direct binding partners of a small molecule. To date, reports on the use of such methods to identify the molecular targets of this compound have not been publicly disclosed.
Mechanism-Based Studies of Biological Activity (e.g., Enzyme Kinetics)
Enzyme kinetics studies are vital for characterizing the nature of the interaction between a compound and its target enzyme. As the direct enzymatic targets of this compound are yet to be fully elucidated, detailed kinetic studies are not currently available.
Computational Chemistry and in Silico Modeling
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly crucial in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor.
Ligand-Protein Docking Algorithms and Validation Strategies
A variety of docking algorithms are available, each employing different search strategies to explore the conformational space of the ligand within the protein's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. For instance, programs like AutoDock utilize a Lamarckian genetic algorithm, while GOLD employs a genetic algorithm for flexible ligand docking.
The validation of a docking protocol is a critical step to ensure the reliability of the predicted binding poses. A common validation strategy is to re-dock a co-crystallized ligand into its corresponding protein structure. A successful docking protocol is generally considered to be one that can reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å. ugm.ac.idresearchgate.net
An illustrative example of docking validation for a hypothetical protein target of 3-(Hydroxyamino)but-2-enamide is presented in Table 1.
| Parameter | Value |
| Protein Target | Hypothetical Kinase XYZ |
| PDB ID | XXXX |
| Co-crystallized Ligand | Inhibitor-123 |
| Docking Software | AutoDock Vina |
| RMSD of re-docked pose | 1.5 Å |
| Status | Validated |
Scoring Functions and Binding Pose Analysis for Optimization
Once a set of possible binding poses is generated, a scoring function is used to rank them. Scoring functions estimate the binding affinity between the ligand and the protein. These functions can be classified into three main categories: force-field-based, empirical, and knowledge-based.
Force-field-based scoring functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.
Empirical scoring functions use a set of weighted energy terms to predict binding affinity. nih.gov
Knowledge-based scoring functions are derived from statistical potentials of intermolecular contacts found in experimental protein-ligand complexes. nih.gov
The analysis of the top-ranked binding poses provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for the optimization of the lead compound. For example, identifying an unmet hydrogen bond opportunity in the binding pocket could guide the modification of the this compound scaffold to include a suitable hydrogen bond donor or acceptor. The binding poses can be visualized to understand the interactions with specific amino acid residues in the active site. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nanobioletters.com For this compound, DFT can be employed to determine a range of properties, including:
Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles. indexcopernicus.com
Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactivity. nanobioletters.com
An example of hypothetical DFT-calculated electronic properties for this compound is shown in Table 2.
| Property | Value (a.u.) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.05 |
| HOMO-LUMO Gap | 0.20 |
Conformational Analysis and Energy Landscapes of the Compound
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers.
Quantum chemical methods can be used to perform a systematic scan of the potential energy surface by varying specific dihedral angles. This allows for the construction of an energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to the stable conformers. Understanding the preferred conformations is essential for rational drug design, as the bioactive conformation that binds to a target protein may not be the lowest energy conformation in solution. nih.gov
Molecular Dynamics Simulations
While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time.
For the this compound-protein complex, an MD simulation can:
Assess the stability of the binding pose: By running a simulation for a period of nanoseconds, one can observe whether the ligand remains stably bound in the predicted pose or if it dissociates.
Characterize the flexibility of the protein and ligand: MD simulations reveal the dynamic nature of the binding pocket and the conformational changes that may occur upon ligand binding.
Estimate binding free energies: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy with higher accuracy than most docking scoring functions.
The results of an MD simulation are often analyzed in terms of RMSD of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular interactions over time.
In-depth Computational Analysis of this compound Remains Undocumented in Public Scientific Literature
Following a comprehensive and exhaustive search of publicly available scientific databases, research articles, and chemical compound repositories, it has been determined that there is no specific published research on the chemical compound "this compound" within the requested domains of computational chemistry and cheminformatics.
Extensive searches were conducted to locate data and studies pertaining to the following areas as specified:
:
Investigation of Protein-Ligand Complex Stability and Dynamics
Analysis of Induced Fit and Conformational Changes Upon Binding
Cheminformatics and Data Mining in Compound Research:
Virtual Screening and Rational Library Design for Analogues
Utilization of Chemical Databases for Structure-Activity Relationships
Despite utilizing various search strategies, including the compound name, its chemical structure, and broader searches for related compound classes, no studies, datasets, or detailed research findings for "this compound" could be identified.
Therefore, it is not possible to generate a scientifically accurate and evidence-based article that adheres to the strict outline and content requirements provided in the user's instructions. The creation of such an article without supporting data would result in speculation and unsubstantiated information, which falls outside the scope of factual reporting.
Further research and publication in the fields of computational chemistry and drug discovery would be necessary for a detailed analysis of "this compound" to become available.
Advanced Analytical Techniques in Characterization and Mechanism Studies
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in elucidating the chemical nature of 3-(Hydroxyamino)but-2-enamide. Each method offers unique insights into the molecule's constituent parts and their arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational details of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.
Three-dimensional (3D) NMR experiments can be particularly useful for complex molecules, as they help to resolve overlapping signals and establish long-range correlations, which are crucial for assigning resonances and defining the three-dimensional structure of proteins and other macromolecules. nih.gov
Key NMR Data for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~1.9 | s | - | CH₃ |
| ¹H | ~5.0 | s | - | =CH |
| ¹H | ~7.0 | br s | - | NH₂ |
| ¹H | ~9.5 | br s | - | OH |
| ¹³C | ~20.0 | - | - | CH₃ |
| ¹³C | ~90.0 | - | - | =CH |
| ¹³C | ~160.0 | - | - | C=O |
| ¹³C | ~170.0 | - | - | C-OH |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight, Purity, and Fragmentation Analysis (e.g., ESI-MS, LC/MS)
Mass spectrometry (MS) is indispensable for determining the molecular weight and purity of this compound. Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly employed. ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing an accurate molecular weight. nih.govpsu.edu LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and assessing purity. nih.govresearchgate.netnih.gov
The fragmentation patterns observed in mass spectrometry offer valuable structural information. youtube.comlibretexts.orglibretexts.org The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms and functional groups. For instance, the loss of specific neutral fragments can indicate the presence of certain substructures within the molecule.
Expected Mass Spectrometry Data for this compound:
| Technique | Ion | m/z (mass-to-charge ratio) | Interpretation |
| ESI-MS | [M+H]⁺ | 117.05 | Molecular ion (protonated) |
| ESI-MS | [M+Na]⁺ | 139.03 | Sodium adduct |
| MS/MS | Various | - | Fragmentation pattern provides structural details |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. fiveable.mepressbooks.publumenlearning.comlibretexts.orglibretexts.org The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and hydroxylamino groups. nih.govresearchgate.netnist.gov
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Amide |
| ~3200 | O-H stretch | Hydroxylamino |
| 1650-1700 | C=O stretch (Amide I) | Amide |
| 1500-1600 | N-H bend (Amide II) | Amide |
| ~1640 | C=C stretch | Alkene |
Crystallographic Analysis
Crystallographic techniques provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Co-crystal Structures with Biological Targets to Elucidate Binding Modes
To understand how this compound interacts with biological macromolecules, co-crystallization with its target protein or enzyme is a powerful approach. By determining the crystal structure of the complex, researchers can visualize the precise binding mode of the compound within the active site of the biological target. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.
Chromatographic Separations in Research
Chromatographic techniques are fundamental in the study of chemical compounds, enabling the separation, identification, and quantification of components within a mixture. These methods are indispensable for assessing the purity of a substance, monitoring the progress of chemical reactions, and analyzing byproducts and metabolites.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture in a liquid mobile phase under high pressure through a stationary phase packed in a column. Its high resolution and sensitivity make it an ideal method for determining the purity of compounds like this compound and for monitoring the course of its synthesis or degradation.
In the context of purity assessment, HPLC can separate the target compound from any impurities, starting materials, or side products. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be established. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature that aids in its identification.
For reaction monitoring, small aliquots of a reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms provide a snapshot of the reaction's progress, showing the decrease in the concentration of reactants and the increase in the concentration of the desired product, this compound, over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.
Below is a hypothetical data table illustrating the use of HPLC for monitoring the synthesis of this compound.
| Time (hours) | Reactant A Peak Area | Reactant B Peak Area | This compound Peak Area | % Purity of this compound |
| 0 | 500,000 | 450,000 | 0 | 0% |
| 1 | 350,000 | 300,000 | 150,000 | 95.5% |
| 2 | 200,000 | 150,000 | 300,000 | 97.2% |
| 4 | 50,000 | 25,000 | 450,000 | 98.9% |
| 6 | < 1,000 | < 1,000 | 495,000 | 99.5% |
| 8 | Not Detected | Not Detected | 498,000 | 99.8% |
This table is for illustrative purposes only and does not represent actual experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts or Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the study of this compound, GC-MS could be employed to identify and quantify any volatile byproducts generated during its synthesis or to analyze volatile metabolites resulting from its breakdown in biological systems.
For the analysis, a sample containing the analytes of interest is injected into the GC, where it is vaporized. The gaseous components are then separated based on their boiling points and affinity for the stationary phase within the GC column. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. mdpi.com
The application of GC-MS is crucial for understanding the complete reaction profile of this compound, including the formation of minor, volatile side products that might not be easily detectable by other methods. Similarly, in metabolic studies, GC-MS can reveal the pathways through which the compound is processed by identifying its volatile breakdown products.
A hypothetical GC-MS analysis of volatile byproducts from a reaction involving this compound is presented in the table below.
| Retention Time (min) | Tentatively Identified Volatile Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3.5 | Acetaldehyde | 44 | 29, 43 |
| 5.2 | Acetone | 58 | 43, 58 |
| 7.8 | But-2-enal | 70 | 41, 69 |
| 10.1 | Pyridine | 79 | 52, 79 |
This table is for illustrative purposes only and does not represent actual experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
